N-[3-[methyl(phenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide
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Overview
Description
N-[3-[methyl(phenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a morpholine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[methyl(phenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with an amine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-[methyl(phenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles like sodium methoxide can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carboxamide group may produce an amine derivative.
Scientific Research Applications
N-[3-[methyl(phenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Mechanism of Action
The mechanism of action of N-[3-[methyl(phenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which also contain thiophene rings, are used in medicinal applications.
Morpholine Derivatives: Compounds with morpholine rings are often used in pharmaceuticals and agrochemicals.
Uniqueness
N-[3-[methyl(phenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-[methyl(phenyl)carbamoyl]-4-morpholin-4-ylphenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-25(18-6-3-2-4-7-18)23(28)19-16-17(24-22(27)21-8-5-15-30-21)9-10-20(19)26-11-13-29-14-12-26/h2-10,15-16H,11-14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFWWPUPITYGCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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